molecular formula C16H24N2S B5878106 1-Cycloheptyl-3-(2-phenylethyl)thiourea

1-Cycloheptyl-3-(2-phenylethyl)thiourea

Cat. No.: B5878106
M. Wt: 276.4 g/mol
InChI Key: ZDJIVOYTTMIHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-3-(2-phenylethyl)thiourea is a thiourea derivative characterized by a cycloheptyl group at the N1 position and a 2-phenylethyl substituent at the N3 position. Thioureas are sulfur-containing analogues of urea, distinguished by their thiocarbonyl group (C=S), which confers unique electronic and steric properties.

Properties

IUPAC Name

1-cycloheptyl-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c19-16(18-15-10-6-1-2-7-11-15)17-13-12-14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-13H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJIVOYTTMIHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-3-(2-phenylethyl)thiourea typically involves the reaction of cycloheptylamine with phenylethyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Cycloheptylamine+Phenylethyl isothiocyanate1-Cycloheptyl-3-(2-phenylethyl)thiourea\text{Cycloheptylamine} + \text{Phenylethyl isothiocyanate} \rightarrow \text{1-Cycloheptyl-3-(2-phenylethyl)thiourea} Cycloheptylamine+Phenylethyl isothiocyanate→1-Cycloheptyl-3-(2-phenylethyl)thiourea

Industrial Production Methods

Industrial production of 1-Cycloheptyl-3-(2-phenylethyl)thiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial solvents and catalysts may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfur atom under mild conditions.

Major Products

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Thiourea derivatives, including 1-Cycloheptyl-3-(2-phenylethyl)thiourea, have shown significant antimicrobial properties. Studies indicate that certain thioureas exhibit antibacterial activity against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. For instance, specific derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone .

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
1-Cycloheptyl-3-(2-phenylethyl)thioureaE. coli40-5029
1-Cycloheptyl-3-(2-phenylethyl)thioureaS. aureus30-5024

2. Anticancer Activity

Research has shown that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. The compound exhibits IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating its potential as an anticancer agent . Notably, derivatives have been effective against breast cancer and leukemia cell lines, with some showing IC50 values as low as 1.50 µM.

Catalytic Applications

1. Organocatalysis

Thioureas are recognized as effective organocatalysts in various asymmetric reactions, including Michael additions and aldol reactions. The unique ability of thioureas to stabilize transition states through hydrogen bonding enhances their catalytic efficiency . For example, the use of chiral thiourea catalysts has been shown to improve enantioselectivity in Michael reactions significantly.

Reaction TypeCatalyst TypeYield (%)Enantioselectivity (%)
Michael AdditionChiral Thiourea76%90%
Aza-Henry ReactionRecyclable Thiourea72%91%

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, various thiourea derivatives were tested against resistant strains of bacteria. The results indicated that certain compounds exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting their potential use in treating drug-resistant infections .

Case Study 2: Cancer Treatment

A series of experiments evaluated the anticancer properties of modified thioureas on human leukemia cells. The findings revealed that these compounds not only inhibited cell growth but also induced apoptosis, highlighting their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. The compound may also interact with cellular membranes and disrupt normal cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Cycloheptyl vs. Cycloalkyl Substituents
  • Larger rings may reduce solubility but improve binding to hydrophobic pockets in biological targets.
  • Cyclohexyl Analogues : 1-Cyclohexyl-3-(2-fluoroethyl)thiourea () has a logP of 2.53, suggesting moderate lipophilicity. The cycloheptyl variant may exhibit higher logP, favoring interactions with lipid-rich environments.
2-Phenylethyl vs. Other Aromatic/Linear Chains
  • Anti-HIV Activity : Phenyl ethyl thiourea (PET) derivatives, such as LY73497, inhibit HIV reverse transcriptase (RT) by targeting hydrophobic regions (). The 2-phenylethyl group in the target compound may similarly enhance RT binding.
  • Aryl vs. Alkyl Chains : In copper(II) complexes, 1-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Cu1) showed distinct coordination behavior compared to benzyl or branched alkyl analogues (). The phenethyl group’s linearity may optimize steric compatibility with metal ions or enzyme active sites.

Chemical and Physical Properties

Hydrogen Bonding and Crystal Packing

Thioureas often form intermolecular hydrogen bonds (N–H⋯S/N), influencing their crystallinity and stability. For example:

  • 1-(2-Aminoethyl)-3-phenylthiourea () forms hydrogen-bonded tapes along the b-axis, with a dihedral angle of 44.9° between the phenyl and thiourea groups. The cycloheptyl group in the target compound may disrupt such planar arrangements, reducing crystallinity but improving solubility.

Metal Coordination

Thiourea’s sulfur atom acts as a soft ligand for metal ions. Copper(II) complexes of phenethyl thioureas () demonstrate variable stability depending on substituents. The cycloheptyl group may hinder coordination compared to smaller substituents, altering electrochemical properties.

Biological Activity

1-Cycloheptyl-3-(2-phenylethyl)thiourea is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial, anticancer, and enzyme inhibition. This article summarizes the findings from various studies, providing a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

1-Cycloheptyl-3-(2-phenylethyl)thiourea can be represented by the following chemical structure:

C15H22N2S\text{C}_{15}\text{H}_{22}\text{N}_2\text{S}

This structure includes a cycloheptyl group and a phenylethyl moiety attached to a thiourea functional group, which is known for its biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of thiourea derivatives, including 1-cycloheptyl-3-(2-phenylethyl)thiourea. The compound has demonstrated notable activity against various pathogenic bacteria.

Bacteria Inhibition Zone (mm) Comparison with Ciprofloxacin (10^-3 M)
Staphylococcus aureus29Comparable
Escherichia coli30Higher than some tested antibiotics
Bacillus cereus24Comparable
Pseudomonas aeruginosa19Lower than ciprofloxacin

The agar disc diffusion method was utilized to assess these activities, revealing that the compound exhibits significant antibacterial effects, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

Research has also highlighted the potential anticancer properties of thiourea derivatives. In vitro studies have shown that 1-cycloheptyl-3-(2-phenylethyl)thiourea exhibits antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Reference Compound
U937 (leukemia)16.23Etoposide (17.94 µM)
MCF-7 (breast cancer)<20Various thiourea derivatives

The compound's mechanism appears to involve targeting specific molecular pathways related to cancer cell proliferation and apoptosis induction .

Enzyme Inhibition

1-Cycloheptyl-3-(2-phenylethyl)thiourea has been studied for its enzyme inhibition capabilities, particularly against tyrosinase, which plays a crucial role in melanin production.

Enzyme IC50 (µM) Significance
Tyrosinase<50Potential use in skin disorders
Acetylcholinesterase (AChE)33.27–93.85Implications for Alzheimer's disease

The compound shows promise as an inhibitor of AChE, suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Anticancer Mechanism Study : A study involving various thioureas indicated that compounds similar to 1-cycloheptyl-3-(2-phenylethyl)thiourea could significantly inhibit cancer cell growth through apoptosis induction and cell cycle arrest in the S phase .
  • Antibacterial Efficacy : In comparative studies, 1-cycloheptyl-3-(2-phenylethyl)thiourea was shown to be effective against multidrug-resistant bacterial strains, highlighting its potential as an alternative therapeutic agent in antibiotic resistance scenarios .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cycloheptyl-3-(2-phenylethyl)thiourea, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl or cycloheptyl precursors. For example:

  • Step 1 : Cycloheptylamine reacts with carbon disulfide under alkaline conditions to form the thiocarbamate intermediate.
  • Step 2 : Coupling with 2-phenylethyl isothiocyanate in a solvent-free or THF-mediated reaction (optimized at 60–80°C for 6–12 hours) yields the thiourea derivative .
  • Key Variables : Catalyst choice (e.g., triethylamine), solvent polarity, and temperature critically affect purity (>95% achievable via column chromatography) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR/NMR : Confirm thiourea linkage (C=S stretch at ~1250–1350 cm⁻¹) and substituent integration (e.g., cycloheptyl protons at δ 1.2–2.1 ppm in ¹H NMR) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions stabilizing the thiourea core) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~220°C for similar thioureas) .

Q. How is the biological activity of this compound screened in preliminary assays?

  • Methodological Answer :

  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ampicillin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., H1299 lung carcinoma) evaluate IC₅₀ values, often revealing dose-dependent apoptosis via mitochondrial depolarization (ΔψM reduction) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict reactivity and binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with tyrosine phosphatases or DNA gyrase) to rationalize structure-activity relationships (SARs) .
  • Example : MD studies of similar thioureas show stable binding to kinase domains via hydrogen bonds and hydrophobic contacts .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and assay endpoints (e.g., ATP vs. resazurin-based viability) .
  • Meta-Analysis : Compare datasets across studies using tools like PRISMA to identify confounding factors (e.g., impurity levels >5% skewing results) .

Q. What strategies optimize selectivity in metal-ion binding applications (e.g., environmental remediation)?

  • Methodological Answer :

  • Functional Group Tuning : Introducing electron-withdrawing groups (e.g., nitro) enhances thiourea’s affinity for transition metals (e.g., Cu²⁺) over alkali ions .
  • Polymer Hybridization : Grafting onto chitosan or polyacrylamide improves phosphate or heavy-metal sorption capacity (e.g., 43% removal efficiency in pilot studies) .

Key Notes for Experimental Design

  • Contradictory Data : Address variations in bioactivity by cross-validating with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
  • Safety : Thiourea derivatives may exhibit carcinogenicity in chronic exposure models; use PPE and adhere to IARC guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.